3,5-Dichloro-1-methylpyridin-1-ium

Description

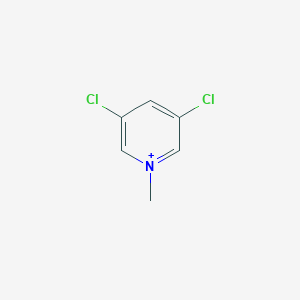

3,5-Dichloro-1-methylpyridin-1-ium is a pyridinium derivative characterized by a methyl group at the 1-position and chlorine atoms at the 3- and 5-positions of the aromatic ring. This quaternary ammonium compound is often utilized as an ionic liquid precursor, catalyst, or intermediate in organic synthesis. Its synthesis typically involves the methylation of 3,5-dichloropyridine using methylating agents like methyl iodide or dimethyl sulfate under controlled conditions. The electron-withdrawing chlorine substituents enhance its stability and influence its reactivity, making it distinct from simpler pyridinium salts.

Crystallographic studies of this compound, performed using programs like SHELXL for structure refinement, reveal a planar pyridinium ring with bond lengths and angles consistent with strong electron withdrawal by the chlorine atoms . The methyl group at the 1-position contributes to steric effects, which can modulate interactions in catalytic applications.

Properties

Molecular Formula |

C6H6Cl2N+ |

|---|---|

Molecular Weight |

163.02g/mol |

IUPAC Name |

3,5-dichloro-1-methylpyridin-1-ium |

InChI |

InChI=1S/C6H6Cl2N/c1-9-3-5(7)2-6(8)4-9/h2-4H,1H3/q+1 |

InChI Key |

YYQGOWPULKWZSC-UHFFFAOYSA-N |

SMILES |

C[N+]1=CC(=CC(=C1)Cl)Cl |

Canonical SMILES |

C[N+]1=CC(=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dichloro-1-methylpyridin-1-ium can be synthesized through several methods. One common method involves the chlorination of 1-methylpyridinium using chlorine gas in the presence of a catalyst. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, using advanced catalytic systems and controlled reaction conditions to minimize by-products and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-1-methylpyridin-1-ium undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide and other nucleophiles, typically under mild conditions.

Oxidation: Oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives .

Scientific Research Applications

3,5-Dichloro-1-methylpyridin-1-ium has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-1-methylpyridin-1-ium involves its interaction with specific molecular targets. The chlorine atoms and the methyl group influence its reactivity and binding affinity to these targets. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Derivatives

To contextualize the properties of 3,5-Dichloro-1-methylpyridin-1-ium, a comparative analysis with structurally related compounds is provided below.

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Polar Solvents) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1-Me, 3-Cl, 5-Cl | 192.06 | 148–152 | High in DMSO, MeOH | Catalysis, Ionic liquids |

| 1-Methylpyridinium chloride | 1-Me | 129.58 | 240–245 | Moderate in H₂O, MeOH | Surfactants, Electrolytes |

| 3-Chloro-1-methylpyridin-1-ium | 1-Me, 3-Cl | 157.61 | 110–115 | High in DMF, CH₃CN | Organic synthesis |

| 1-Ethyl-3,5-dichloropyridin-1-ium | 1-Et, 3-Cl, 5-Cl | 206.09 | 135–138 | Moderate in acetone | Phase-transfer catalysis |

Structural Features

- Chlorine Substitution: The presence of two chlorine atoms in this compound increases its electron-withdrawing capacity compared to mono-chloro or non-halogenated analogs (e.g., 1-methylpyridinium chloride). This results in a more polarized aromatic system, enhancing its reactivity in electrophilic substitution reactions .

- Steric Effects: The methyl group at the 1-position creates steric hindrance, which is less pronounced in bulkier derivatives like 1-ethyl-3,5-dichloropyridin-1-ium.

Reactivity

- Nucleophilic Attack : The electron-deficient pyridinium ring in this compound is more susceptible to nucleophilic attack compared to 1-methylpyridinium chloride, as evidenced by faster reaction rates in SNAr (nucleophilic aromatic substitution) studies.

- Thermal Stability : The dual chlorine substitution improves thermal stability (decomposition >250°C) relative to 3-chloro-1-methylpyridin-1-ium (decomposition ~200°C).

Research Findings and Limitations

- Crystallographic Data: Structural refinements using SHELXL confirm that the 3,5-dichloro substitution induces a 2° distortion in the pyridinium ring compared to non-chlorinated analogs .

- Synthetic Challenges: Competitive methylation at nitrogen vs.

- Toxicity: Limited studies on ecotoxicology suggest higher aquatic toxicity compared to mono-chloro derivatives, necessitating careful handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.